molecular formula C40H56 B12508940 Provitamin A; beta-Carotene CAS No. 16910-92-2

Provitamin A; beta-Carotene

Cat. No.: B12508940
CAS No.: 16910-92-2
M. Wt: 536.9 g/mol
InChI Key: OENHQHLEOONYIE-UHFFFAOYSA-N
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Description

Chemical Composition and Isomeric Variations

Beta-carotene is a tetraterpenoid comprising eight isoprene units ($$ \text{C}5\text{H}8 $$) arranged in a symmetrical, all-trans configuration. Its structure features a polyene chain with 11 conjugated double bonds and two beta-ionone rings at each terminus (Figure 1). This conjugation enables light absorption in the 400–500 nm range, responsible for its coloration.

Isomeric variations arise from cis-trans configurations at specific double bonds. Iodine-induced isomerization generates cis isomers such as 9-cis, 13-cis, and 15-cis beta-carotene, which exhibit distinct chromatographic retention times and spectral profiles. For instance, 13-cis-beta-carotene shows a hypsochromic shift of 6 nm compared to the all-trans form.

Table 1: Common Beta-Carotene Isomers and Spectral Characteristics

Isomer λmax (nm) Q-ratio (AbsIII/AbsII)
All-trans 450 1.00
9-cis 444 0.85
13-cis 444 0.92
15-cis 448 0.95

Physicochemical Properties: Solubility, Stability, and Reactivity

Beta-carotene’s hydrophobicity limits its water solubility to 300 ng/mL in its native crystalline state. However, formulation techniques like solid dispersions with polyvinylpyrrolidone (PVP) and sucrose fatty acid ester (Suc) enhance solubility to 120 μg/mL by inducing amorphous phase formation. In nonpolar solvents like hexane, solubility exceeds 1 mg/mL due to favorable van der Waals interactions.

Stability studies reveal that beta-carotene degrades via oxidation, with rate constants influenced by temperature and antioxidants. At 25°C, emulsion-stored beta-carotene retains 95.3% integrity over four weeks, while 4°C storage improves retention to 97.2%. Antioxidants like α-tocopherol and ascorbyl palmitate reduce oxidative degradation by 30–40% via radical scavenging.

Table 2: Solubility of Beta-Carotene in Selected Solvents

Solvent Solubility (μg/mL)
Water 0.3
Methanol 10
Dimethyl sulfoxide 30
Hexane 1,200

Spectroscopic Identification and Characterization Techniques

UV-Vis spectroscopy identifies beta-carotene through three absorption bands (Abs I: 450–500 nm, Abs II: 330–350 nm, Abs III: 250–270 nm). Cis isomers display a characteristic “cis peak” near 340 nm and reduced Q-ratios (AbsIII/AbsII). High-performance liquid chromatography (HPLC) on C30 columns resolves all-trans and cis isomers with baseline separation, leveraging the stationary phase’s shape selectivity.

Mass spectrometry (APCI-MS) confirms molecular ions at m/z 536.88 ($$ \text{[M+H]}^+ $$) and fragmentation patterns indicative of cyclohexene ring cleavage. Differential scanning calorimetry (DSC) of solid dispersions reveals glass transition temperatures near 120°C, confirming amorphous structure formation.

Table 3: Key Spectroscopic Data for Beta-Carotene

Technique Parameter Value
UV-Vis λmax (all-trans) 450 nm
HPLC (C30) Retention time (all-trans) 19.8 min
APCI-MS Molecular ion m/z 536.88
XRD Crystallinity Amorphous (solid dispersion)

Properties

IUPAC Name

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHQHLEOONYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860004
Record name beta,beta-Carotene, neo D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30430-49-0, 16910-92-2
Record name cis-β-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30430-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta,beta-Carotene, neo D-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis represents one of the primary approaches for commercial beta-carotene production, accounting for a significant portion of global supply.

The BASF Process

The BASF process involves the synthesis of β-carotene via a Wittig reaction between C15 phosphonium salt and C10 dialdehyde, as depicted in Scheme 2 of the patented procedure. This approach effectively forms the required double bond structure.

Process Details:

  • Reactants: C15 phosphonium salt and C10 dialdehyde
  • Key reaction: Wittig olefination
  • Major byproduct: Phosphine oxide (Ph3P=O)

Limitations:
While the Wittig reaction effectively forms the desired double bond, the process presents a significant challenge in the separation and removal of phosphine oxide (Ph3P=O) produced as a byproduct.

The Roche Process

The Roche process utilizes a different synthetic route compared to the BASF method.

Process Overview:

  • Connection of two C19 molecular units using bis(magnesium halide)acetylide
  • Partial hydrogenation of the resulting triple bond
  • Dehydration in the presence of an acid catalyst to yield β-carotene

Limitations:
The process demonstrates poor convergence efficiency, particularly during the synthesis of the C19 compound from the C14 compound. It requires two consecutive enol ether condensations, leading to reduced overall process effectiveness.

Extraction Methods from Natural Sources

Extraction from natural sources presents a biocompatible alternative to chemical synthesis, with carrots representing a primary source material.

Traditional Extraction Methods

Several traditional methods have been employed for beta-carotene extraction, with varying efficiencies and time requirements.

Comparison of Extraction Methods:

Table 1: Comparison of traditional extraction methods for beta-carotene from carrots

Extraction method Extraction time (min) β-carotene content (mg/100g)
Traditional boiling 2×30 17.0
Reflux boiling 30 11.5
Soxhlet 60 17.6
Pressurized Fluid Extraction 5×2 5.3-7.6

Method Details:

  • Traditional boiling in ethanol: The solid carrot starting material (~20 g) is boiled in 2×100 mL ethanol for 2×30 minutes, with filtration between sessions through juice and coffee filters.

  • Reflux boiling: Solid carrot starting material (20-50 g) is processed for 30 minutes in 200 mL ethanol, with samples evaluated every five minutes. Research indicates maximum extraction is achieved within 5-10 minutes, making this method time-efficient despite lower overall yield.

  • Soxhlet extraction: Approximately 20 g of carrot material is processed with 200 mL ethanol through five cycles of reflux boiling, with concentration determined after each cycle.

Advanced Extraction Techniques

Advanced techniques offer improved efficiency, selectivity, and environmental benefits compared to traditional methods.

Pressurized Fluid Extraction (PFE)

Process Parameters:

  • Pressure: 50 bars
  • Preheat: 0 min
  • Heat-up time: 5 min
  • Temperature: 60°C
  • Extraction time: 5 cycles of 2 min each
  • Flush volume: 60%
  • Purge time: 30 sec

Sample Preparation:
Carrot samples (10 g) are homogenized with a food processor and dried by grinding with hydromatrix in a mortar before being placed in an extraction vial.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction represents an environmentally friendly alternative that can achieve high extraction efficiency under optimized conditions.

Optimal Conditions for Maximum Yield:

  • Pressure: approximately 390 bar
  • CO2 flow rate: 35 mL/min
  • Temperature: 70°C
  • Extraction time: 190 min

Performance:
Under optimized conditions, SFE can achieve up to 90.12% yield of β-carotene from lyophilized enzymatic pretreated ripe bitter melon pericarp.

Additional Parameters:

  • Co-solvent: Ethanol (5%, w/w) to enhance extraction yield
  • Sample preparation: Lyophilization, powdering, and sieving with standard 35 BSS mesh (500 µm pore size)
Solid Phase Extraction (SPE)

Solid phase extraction offers a method for concentration and purification of beta-carotene extracts.

Procedure:

  • Precondition a 50 mg C18 SPE column by adding 1-3 mL methanol
  • Apply a known amount of sample to the column
  • Wash the column with methanol (2×1 mL)
  • Elute the β-carotene sample with methyl tert-butyl ether (MTBE)

Performance:
SPE can increase β-carotene concentration up to four times the original concentration. For example, a concentration increase from 78 mg/L to 288 mg/L has been documented with good repeatability (CV = 1.59%).

Table 2: Beta-carotene concentration and yield after solid phase extraction

mL through column Concentration main sample (mg/L) Concentration main sample per mL (mg/L) Yield (%)
1 81.0 81.0 104.3
5 287.6 57.5 74.1

Microbial Production Methods

Microbial production has emerged as a promising alternative to chemical synthesis and natural extraction, offering potentially higher yields and lower production costs.

Yarrowia lipolytica-Based Production

Yarrowia lipolytica has demonstrated significant potential as a beta-carotene production platform due to its capacity to accumulate lipids, which share the precursor acetyl-CoA with the beta-carotene biosynthetic pathway.

Strain Development:
Recent studies have engineered lipid-overproducing strains of Y. lipolytica to produce β-carotene through enhanced lipogenesis, increasing the metabolic flux toward the mevalonate pathway. The recombinant strain Y. lipolytica ob-CHC TEFC TEF was constructed using a gene cassette containing:

  • Geranylgeranyl pyrophosphate synthase (GGS1)
  • Phytoene synthase/lycopene cyclase (CarRP)
  • Phytoene dehydrogenase (CarB)
  • Hydroxymethylglutaryl-CoA reductase (HMG1)

Production Performance:
The engineered strain has achieved a remarkable production capacity of 6.5 g β-carotene/L in fed-batch fermentation, corresponding to 90 mg β-carotene/gDW (gram dry weight).

Optimization Parameters:
Temperature significantly impacts β-carotene production, with maximum yields of 40 mg/L achieved at 25°C, which is 60% and 14.3% higher than production at other temperatures.

Phaffia rhodozyma-Based Production

Phaffia rhodozyma (also known as Xanthophyllomyces dendrorhous) is a basidiomycetous yeast that naturally produces astaxanthin and can be utilized for beta-carotene production.

Advantages:

  • Provides higher yield with lower expenses compared to chemical synthesis
  • More economical for large-scale production
  • Offers health benefits including cardiovascular disease prevention and enhanced immunity

Production Factors:
Various factors affect β-carotene production during fermentation, including:

  • Medium composition
  • Carbon and nitrogen sources
  • Temperature
  • pH
  • Aeration
  • Agitation speed

Purification and Analytical Methods

Effective purification and analysis are essential components of beta-carotene production, ensuring product quality and consistency.

Chromatographic Conditions

High-performance liquid chromatography (HPLC) represents the most widely used analytical method for beta-carotene determination.

Typical HPLC Conditions:

  • Column: C18 reverse phase
  • Mobile phase: Methanol:MTBE (60:40 v/v) or Methanol:acetonitrile:water (60:40:1)
  • Detection wavelength: 450 nm
  • Flow rate: 1.0-2.0 mL/min
  • Column temperature: Approximately 23°C (21°C set)

Sample Preparation:

  • Samples analyzed directly after carrot extraction: dissolved in 40:60 EtOH:MTBE
  • Standards and SPE-prepared samples: dissolved in 40:60 MeOH:MTBE

Special Precautions:
Beta-carotene requires careful handling during analysis due to its susceptibility to degradation:

  • Solutions should be prepared daily
  • Samples must be kept away from light
  • Storage at freezer temperatures is recommended
  • Evaporation should be conducted at temperatures below 40°C
  • Sample handling should be carried out under red, orange, or yellow light to prevent degradation

Non-Chromatographic Methods

Additional analytical approaches offer complementary capabilities for beta-carotene determination.

Capillary Electrochromatography (CEC):

  • Effective for separating β-carotene in the range of 1.11-2.45 ppm
  • Solvent mixture: methanol, acetonitrile, tetrahydrofuran (5:4:1 ratio)
  • Recovery percentage: 96.7-102%
  • Separation time: As low as 6 minutes using 30% THF, 30% methanol, 5% 5mmol/L tris, 30% ACN

Formulation Methods

The formulation of beta-carotene for specific applications requires careful consideration of stability, bioavailability, and delivery requirements.

Aqueous Emulsions for Parenteral Administration

Development of beta-carotene formulations for parenteral administration presents unique challenges due to the compound's hydrophobicity.

Example Formulation Process:

  • Heat Solutol HS 15 (2-hydroxyethyl-12-hydroxyoctadecanoate, macrogol-15-hydroxystearate) to 60°C until melted
  • Slowly add beta-carotene to the liquid solution and stir until a dark red, clear solution is present (optionally under nitrogen atmosphere)
  • Dissolve acetylcysteine in water at 30°C
  • Combine preparations to create the final emulsion

Stabilization Components:

  • Emulsion stabilizer: Acetylcysteine (1-8 wt.%)
  • Additional components may include antioxidants and preservatives to enhance stability

Comparative Analysis of Preparation Methods

Each preparation method for beta-carotene offers distinct advantages and limitations that must be considered when selecting an approach for specific applications.

Table 3: Comparative analysis of beta-carotene preparation methods

Method Yield/Content Process Time Advantages Limitations Reference
BASF Process (Chemical) Not specified Not specified Effective double bond formation Difficult separation of phosphine oxide byproduct
Roche Process (Chemical) Not specified Not specified Established industrial process Low convergence efficiency, multiple steps
Sulfone Olefination (Chemical) Not specified Not specified Fewer steps, takes advantage of molecular symmetry Requires precise reaction conditions
Traditional Boiling (Extraction) 17.0 mg/100g 2×30 min Simple equipment requirements High solvent consumption
Reflux Boiling (Extraction) 11.5 mg/100g 5-10 min Time efficient, environmentally friendly Lower overall yield
Soxhlet (Extraction) 17.6 mg/100g 60 min High yield Time intensive, high solvent consumption
PFE (Extraction) 5.3-7.6 mg/100g 10 min Reduced solvent use, controlled conditions Lower yield, requires specialized equipment
SFE (Extraction) Up to 90.12% yield 190 min Environmentally friendly, high efficiency High pressure requirements, specialized equipment
Y. lipolytica (Microbial) 6.5 g/L Fed-batch fermentation High yield, scalable Requires genetic engineering, controlled culture conditions

Bioconversion Efficiency

Understanding the bioconversion efficiency of beta-carotene to vitamin A provides important context for its applications as a provitamin A source.

Conversion Factors:

  • Recent studies indicate that the conversion efficiency of dietary β-carotene to retinol ranges from 3.6-28:1 by weight
  • The Food and Nutrition Board revised the estimated efficiency factor from 6:1 to 12:1 by weight based on recent findings
  • Conversion efficiency varies based on food matrix, preparation method, and fat content of meals

Specific Food Matrices:

  • β-carotene in oil: 6:1 conversion factor
  • β-carotene in Indian spinach: 10:1 conversion factor
  • β-carotene in sweet potato: 13:1 conversion factor

Golden Rice: Studies on Golden Rice β-carotene show a notably efficient conversion factor of 3.6:1 (range: 1.6-6.4:1) by weight, indicating effective conversion to vitamin A in humans.

Chemical Reactions Analysis

Types of Reactions

Beta-carotene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

β-Carotene as a Precursor to Vitamin A

The conversion of provitamin A carotenes to retinol is essential for treating vitamin A deficiency, which is common in children and is related to poor immunity and night blindness . β-Carotene from vegetable foods, especially dark green leafy vegetables, yellow vegetables, and yellow fruits, serves as a provitamin A source .

Antioxidant Properties and Cellular Communication

β-Carotene acts as an antioxidant, neutralizing reactive oxygen species (ROS) . In vitro studies have shown that β-carotene stimulates cellular communication through gap junctions . For example, one study found that β-carotene increased intercellular communication in rats . β-Carotene's antioxidant properties depend on the extent of oxidative stress to which it is exposed; it can be beneficial or damaging . The accumulation of reactive products from carotenoid breakdown can lead to pro-oxidation, producing reactive organic compounds like aldehydes .

Impact on Immune Response and Inflammation

In older men, β-carotene has been shown to increase the activity of natural killer cells, which are critical components of the immune system . There is an inverse relationship between β-carotene levels in serum and systemic inflammation markers, such as the neutrophil to lymphocyte ratio, insulin resistance, and dysfunctional beta cells . β-Carotene can activate macrophages and trigger an immune response .

Gene Alterations

Carotenoid-derived metabolites can participate in gene alterations by interacting with nuclear and retinoic acid receptors .

CARET Study

The Carotene and Retinol Efficacy Trial (CARET) examined the use of β-carotene and retinol for lung cancer prevention. The study concluded that daily consumption of 30 mg of β-carotene with retinol supplementation showed neither harm nor benefit in preventing lung cancer . The study included 18,314 asbestos workers and smokers, providing them with 30 mg/day of synthetic β-carotene and 25,000 IU/day of retinyl palmitate (vitamin A) . The trial was stopped 21 months early due to the ATBC results and a 28% increased lung cancer incidence in the active intervention group .

ATBC Cancer Prevention Study

The Alpha-Tocopherol, Beta-Carotene (ATBC) Cancer Prevention Study assessed the incidence rate of cancer and mortality in male smokers using β-carotene and α-tocopherol. The study suggested that these compounds could be used as a "chemo-preventive" for lung cancer .

Physician’s Health Study

The Physician’s Health Study was a randomized, double-blind, placebo-controlled trial that enrolled 22,071 male physicians in the United States aged 40–84 years . The active intervention group received 50 mg/day of synthetic beta-carotene every other day for 12 years .

Potential Risks

Depending on the extent of oxidative stress, β-carotene can have damaging effects . Carotenoid breakdown products (CBPs) can be very reactive and contribute to pro-oxidation .

Other health benefits

Lycopene and beta-carotene help manage and prevent a number of diseases, including cancer, metabolic, inflammatory, cardiovascular, hepatic, and ophthalmic diseases .

Mechanism of Action

Beta-carotene exerts its effects primarily through its conversion to vitamin A in the body. This conversion occurs in the intestinal mucosa, where beta-carotene is cleaved by the enzyme beta-carotene dioxygenase to form retinal. Retinal is then reduced to retinol, which is essential for vision, immune function, and cellular growth . Additionally, beta-carotene acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Key Comparative Data

Table 1: Provitamin A Carotenoid Conversion and Bioavailability

Compound Conversion Factor (Weight) Bioavailability (%) Key Food Sources
Beta-carotene 3.6:1 – 28:1 10–72.5 Carrots, spinach, mango
Alpha-carotene ~12:1 25–40 Pumpkin, sweet potato
Beta-cryptoxanthin ~12:1 72.5 Papaya, red peppers

Table 2: Health Impacts of Major Carotenoids

Compound Antioxidant Capacity Cancer Risk Reduction CVD Risk Reduction
Beta-carotene High Inconsistent Moderate
Lycopene Moderate Prostate-specific None
Lutein High None None

Stability and Processing Effects

  • Beta-Carotene Degradation : Sun-drying reduces content by 30–50% due to UV-induced oxidation; steam-blanching increases bioavailability by disrupting plant cell walls .
  • Lycopene Stability : Heat processing (e.g., tomato sauce) enhances bioavailability, unlike beta-carotene .

Genetic Engineering and Fortification

Beta-carotene biosynthesis has been engineered into rice endosperm (Golden Rice) to combat vitamin A deficiency, demonstrating its unique role among carotenoids in public health interventions .

Biological Activity

Beta-carotene, a prominent member of the carotenoid family, serves as a vital provitamin A compound in human nutrition. Its biological activity is multifaceted, encompassing antioxidant properties, conversion to vitamin A, and various physiological roles. This article delves into the biological activity of beta-carotene, supported by empirical data, case studies, and research findings.

Chemical Structure and Conversion Mechanism

Beta-carotene is characterized by its unique β\beta -ionone structure, which allows it to be efficiently converted into vitamin A (retinol) in the human body. The conversion occurs primarily in the intestine through the action of the enzyme beta-carotene 15,15'-monooxygenase (BCMO1), which cleaves beta-carotene into two molecules of retinal. This process is crucial for maintaining adequate vitamin A levels necessary for vision, immune function, and cellular differentiation .

Antioxidant Properties

One of the most significant biological activities of beta-carotene is its role as an antioxidant. It scavenges reactive oxygen species (ROS) and quenches singlet molecular oxygen, thereby protecting cells from oxidative damage. This antioxidant activity is particularly important in preventing chronic diseases such as cardiovascular disease and cancer .

Table 1: Antioxidant Mechanisms of Beta-Carotene

MechanismDescription
Singlet Oxygen Quenching Reduces oxidative stress by neutralizing singlet oxygen.
Radical Scavenging Interacts with free radicals to prevent cellular damage.
Lipid Radical Scavenging Protects lipid membranes from oxidative degradation.

Bioavailability and Conversion Efficiency

The bioavailability of beta-carotene is influenced by several factors including dietary fat content, food matrix, and preparation methods. Studies indicate that the conversion efficiency of dietary beta-carotene to retinol can vary significantly, with estimates ranging from 3.6:1 to 28:1 (weight basis) depending on individual metabolic factors and dietary context . Recent revisions by nutritional boards suggest an average conversion ratio of approximately 12:1 .

Case Study: Vitamin A Deficiency Reversal

A notable clinical study involved a cohort of vitamin A-deficient adults who were administered either beta-carotene or preformed vitamin A. Results demonstrated that daily supplementation with 1500 µg of beta-carotene effectively reversed deficiency symptoms within weeks, highlighting its efficacy as a dietary source of vitamin A .

Physiological Roles

Beyond its role as a provitamin A source, beta-carotene exhibits various physiological functions:

  • Immune Function : Beta-carotene enhances immune response by promoting the proliferation and activity of immune cells .
  • Vision : It plays a critical role in maintaining normal vision through its conversion to retinal, essential for phototransduction in the retina .
  • Tissue Differentiation : As a precursor to retinoic acid, beta-carotene influences gene expression involved in cell differentiation and development .

Health Implications

Research has shown that higher serum levels of beta-carotene are associated with lower mortality rates from various causes, including cardiovascular diseases . However, excessive supplementation has been linked to adverse effects in certain populations, particularly smokers. Therefore, dietary intake through fruits and vegetables is recommended over high-dose supplements .

Table 2: Health Benefits Associated with Beta-Carotene

Health BenefitEvidence Level
Reduced Cancer Risk Moderate
Lower Cardiovascular Risk Strong
Improved Immune Response Strong

Q & A

Basic: What factors influence the conversion efficiency of β-carotene to vitamin A, and how should researchers account for these in dietary studies?

Answer:
Conversion efficiency varies due to genetic polymorphisms (e.g., BCMO1 gene variants), dietary fat intake, and metabolic states. Methodologically, researchers should:

  • Use stable isotope tracing to quantify retinol equivalency ratios in vivo .
  • Apply compartmental modeling to assess inter-individual variability in absorption .
  • Control for dietary factors (e.g., fat content ≥3–5 g/meal) to optimize bioavailability .
    Current recommendations (2–6 mg/day) may require adjustment for populations with genetic predispositions to low conversion efficiency .

Advanced: How do contradictory outcomes from β-carotene supplementation trials (e.g., increased lung cancer vs. reduced prostate cancer risks) inform clinical trial design?

Answer:
Key contradictions arise from:

  • Population-specific risks : Smokers in CARET and ATBC trials showed 18–28% increased lung cancer incidence with β-carotene (20–30 mg/day), likely due to pro-oxidant effects in oxidative environments .
  • Subgroup interactions : β-carotene reduced prostate cancer risk in men with low dietary intake (RR = 0.52) and smokers taking vitamin E (RR = 0.29 for advanced cases) .
    Methodological implications :
  • Stratify randomization by baseline biomarkers (e.g., serum β-carotene, smoking status).
  • Include mechanistic biomarkers (e.g., DNA oxidative damage, NF-κB activation) to clarify context-dependent effects .

Basic: What standardized methods are used to quantify provitamin A activity in complex food matrices?

Answer:

  • Chromatographic separation (HPLC/PDA) to isolate β-carotene isomers from other carotenoids .
  • In vitro digestion models coupled with Caco-2 cell uptake assays to simulate bioavailability .
  • Retinol equivalency calculations using the 12:1 (weight) or 24:1 (molar) conversion ratios, adjusted for food matrix effects .

Advanced: What molecular mechanisms underlie β-carotene’s dual role as an antioxidant and potential pro-carcinogen?

Answer:

  • Antioxidant role : Scavenges singlet oxygen (¹O₂) and peroxyl radicals via conjugated double bonds, protecting lipid membranes .
  • Pro-oxidant effects : In high-oxidative environments (e.g., smokers’ lungs), β-carotene degradation products (e.g., apocarotenals) may impair retinoid signaling and upregulate CYP enzymes, activating procarcinogens .
    Experimental validation :
  • Use A/J mouse models with benzo[a]pyrene-induced lung carcinogenesis to test dose-response effects.
  • Measure 8-OHdG (oxidative DNA damage) and RAR-β methylation as endpoints .

Basic: How do current intake recommendations for β-carotene address global disparities in vitamin A deficiency?

Answer:

  • Biofortification strategies : Golden Rice (with 1.6–2.3 µg/g β-carotene) uses endosperm-specific expression of psy and crtI genes to enhance provitamin A content .
  • Population-specific factors : Conversion ratios vary from 3.6:1 (oils) to 28:1 (plant matrices), necessitating localized food-based dietary guidelines .

Advanced: Can genetic engineering of microbial systems overcome limitations in β-carotene production?

Answer:

  • Bacterial systems : Bacillus subtilis engineered with crtB, crtI, and crtY achieves 3.2 g/L β-carotene via modular pathway optimization .
  • Yeast systems : Yarrowia lipolytica with truncated HMG-CoA reductase produces 4.5 g/L using lignocellulosic feedstocks .
    Key challenges :
  • Minimize acetyl-CoA diversion to competing pathways.
  • Optimize light induction in phototrophic cultures .

Basic: What evidence supports β-carotene’s role in estrogen receptor-negative (ER-) breast cancer suppression?

Answer:

  • In vitro : 1 µM β-carotene downregulates Bcl-2 and NF-κB in MCF-7 cells, inducing apoptosis (p < 0.05) .
  • Cohort data : Pooled analysis shows inverse association between plasma β-carotene and ER- tumors (OR = 0.71, 95% CI: 0.59–0.85) .
    Methodology :
  • Use ER-isogenic cell lines to compare β-carotene’s effects on signaling pathways.
  • Validate with xenograft models measuring tumor volume and Ki-67 expression .

Advanced: Why did β-carotene supplementation fail to reduce cardiovascular disease (CVD) in RCTs despite observational evidence?

Answer:

  • Trial limitations : CARET and PHS trials used single antioxidants, whereas observational studies reflect synergistic dietary matrices (e.g., lutein + β-carotene) .
  • Dose-response discordance : High-dose supplements (20–30 mg/day) may disrupt redox balance, increasing LDL oxidation in smokers .
    Future directions :
  • Test lower doses (≤6 mg/day) aligned with dietary intake.
  • Combine with co-antioxidants (e.g., vitamin C) to mitigate pro-oxidant effects .

Basic: What pharmacokinetic models best predict β-carotene’s tissue distribution?

Answer:

  • Multi-compartment models incorporating lymphatic absorption, chylomicron clearance, and hepatic storage .
  • Nonlinear mixed-effects modeling (NONMEM) to estimate inter-individual variability in adipose tissue uptake .

Advanced: How does β-carotene modulate the NF-κB pathway in cancer prevention?

Answer:

  • Inhibition of IκB phosphorylation : Reduces nuclear translocation of NF-κB, downregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Synergy with lycopene : Combined treatment in prostate cancer models shows additive suppression of PSA (p < 0.01) .
    Experimental approaches :
  • ChIP-seq to map NF-κB binding sites post-β-carotene treatment.
  • CRISPR knockouts of Nrf2 to isolate β-carotene’s antioxidant contributions .

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